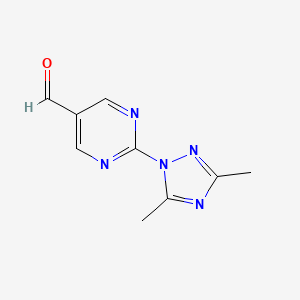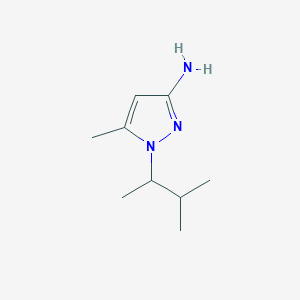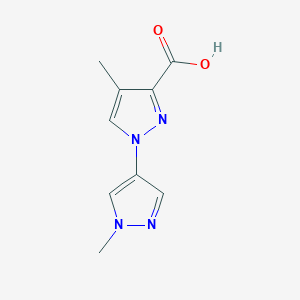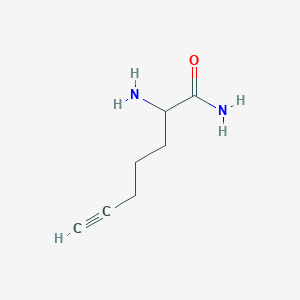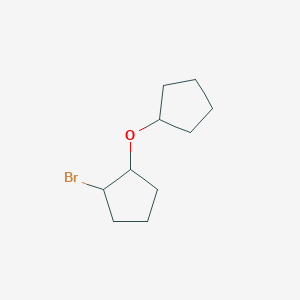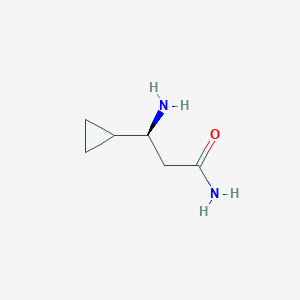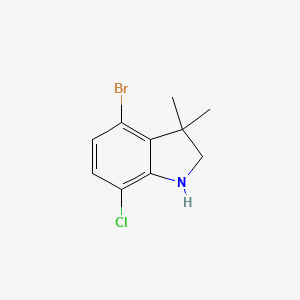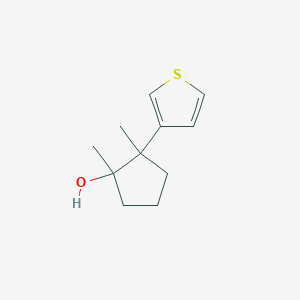
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with two methyl groups and a thiophene ring The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a thiophene derivative with a cyclopentanone derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid or a base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Industry: It can be used in the development of materials with unique properties, such as organic semiconductors or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclopentane ring and methyl groups can affect the compound’s overall conformation and stability, further impacting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with various applications in organic synthesis and material science.
Cyclopentanone: A cyclopentane derivative with a ketone functional group, used as a precursor in organic synthesis.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups, used in the synthesis of more complex molecules.
Uniqueness
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, thiophene ring, and specific substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1,2-dimethyl-2-thiophen-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-10(9-4-7-13-8-9)5-3-6-11(10,2)12/h4,7-8,12H,3,5-6H2,1-2H3 |
Clave InChI |
LWVGBXSUGZZESG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(C)O)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



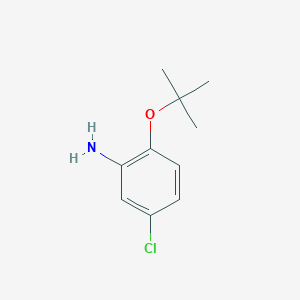
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
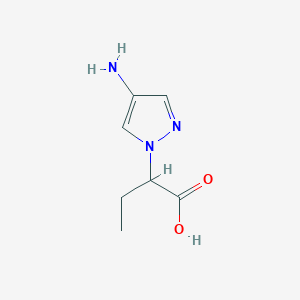
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
